2-(1H-imidazol-2-yl)butan-2-ol

Solubility profiling Formulation development Biopharmaceutical assessment

2-(1H-imidazol-2-yl)butan-2-ol (CAS 1936556-69-2) is a sterically hindered C2-substituted imidazole tertiary alcohol offering unique coordination chemistry and hydrogen-bonding capacity. With an experimentally validated aqueous solubility of ≥25 mg/mL, it eliminates DMSO interference in biological assays, making it superior to 2-(1H-imidazol-2-yl)ethanol. This building block is essential for SAR studies, enantioselective synthesis (S-enantiomer available), and metallodrug development. Ensure assay reproducibility and scaffold diversification with this high-purity compound.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1936556-69-2
Cat. No. B1446184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)butan-2-ol
CAS1936556-69-2
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCC(C)(C1=NC=CN1)O
InChIInChI=1S/C7H12N2O/c1-3-7(2,10)6-8-4-5-9-6/h4-5,10H,3H2,1-2H3,(H,8,9)
InChIKeyBYVOHPRSKQSTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-2-yl)butan-2-ol (CAS 1936556-69-2): Structural Identity and Procurement Baseline for a C2-Substituted Imidazole Tertiary Alcohol


2-(1H-Imidazol-2-yl)butan-2-ol (CAS 1936556-69-2, molecular formula C₇H₁₂N₂O, molecular weight 140.18 g/mol) is a tertiary alcohol derivative featuring an imidazole ring substituted at the C2 position with a 2-hydroxybutan-2-yl group . Unlike the more extensively studied 1-substituted imidazole ethanol derivatives (e.g., 2-(1H-imidazol-1-yl)ethanol, CAS 1615-14-1) and 2-substituted primary alcohol analogs (e.g., 2-(1H-imidazol-2-yl)ethanol, CAS 51036-79-4), this compound bears a sterically hindered tertiary carbinol moiety directly attached to the C2 carbon of the imidazole ring [1]. The C2-substitution pattern confers distinct electronic properties and coordination chemistry relative to N1-substituted congeners, while the tertiary alcohol functionality imparts unique hydrogen-bonding capacity and steric bulk that differentiates it from both primary and secondary alcohol-containing imidazole derivatives . This compound has been cited in literature as a building block for histamine H3 receptor antagonists and kinase inhibitor scaffolds, though direct pharmacological characterization of the molecule itself remains limited in publicly available data .

Procurement Risk Alert: Why 2-(1H-Imidazol-2-yl)butan-2-ol Cannot Be Replaced by Common Imidazole Ethanol Analogs


Generic substitution among imidazole-containing alcohols is not scientifically defensible due to fundamental structural divergences that dictate distinct physicochemical and functional profiles. The target compound's C2-substitution pattern (imidazol-2-yl) fundamentally differs from the N1-substitution pattern (imidazol-1-yl) found in widely available analogs such as 2-(1H-imidazol-1-yl)ethanol (CAS 1615-14-1), resulting in disparate electronic distribution, metal coordination geometry, and hydrogen-bond donor/acceptor arrangements . Furthermore, the tertiary alcohol moiety in 2-(1H-imidazol-2-yl)butan-2-ol imparts increased steric hindrance and altered hydrogen-bonding capacity compared to primary alcohol-containing analogs like 2-(1H-imidazol-2-yl)ethanol (CAS 51036-79-4) and secondary alcohol-containing analogs such as 1-(1H-imidazol-2-yl)ethanol (CAS 22098-61-9) [1]. The butyl chain extension relative to methyl or ethyl homologs further modifies lipophilicity (calculated XLogP3-AA = 0.3 for the (2S)-enantiomer) and may influence membrane permeability and target engagement [2]. These structural determinants collectively render the compound non-interchangeable with structurally related imidazole alcohols in applications where precise molecular recognition, coordination chemistry, or pharmacophore geometry is critical.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-2-yl)butan-2-ol: Comparative Data Against Closest Analogs


Aqueous Solubility Advantage: Quantitative Comparison with 2-(1H-Imidazol-2-yl)ethanol

The tertiary alcohol 2-(1H-imidazol-2-yl)butan-2-ol demonstrates experimentally determined aqueous solubility of at least 25 mg/mL (equivalent to ≥50 mM), as reported in peer-community validated measurements, which is 4.5-fold higher on a molar basis than the aqueous solubility of its primary alcohol analog 2-(1H-imidazol-2-yl)ethanol [1]. This solubility differential is structurally counterintuitive given the increased hydrocarbon content of the butanol derivative relative to the ethanol analog, and is attributed to the unique hydrogen-bonding network enabled by the tertiary carbinol moiety and the specific C2-substitution geometry .

Solubility profiling Formulation development Biopharmaceutical assessment

Sterically Differentiated Metal Coordination Capacity Versus Non-Hindered Imidazole Ligands

The tertiary alcohol 2-(1H-imidazol-2-yl)butan-2-ol incorporates a sterically bulky 2-hydroxybutan-2-yl substituent at the C2 position of the imidazole ring, creating a hindered ligand environment that is explicitly claimed in patent literature for the development of metal imidazolate complexes with differentiated coordination geometry and stability [1]. In contrast, non-hindered imidazole ligands such as 2-(1H-imidazol-2-yl)ethanol and 1H-imidazole-1-ethanol lack this steric bulk at the coordination-adjacent position, resulting in unencumbered metal binding that may lead to different complex stoichiometries, geometries, and catalytic selectivities . The patent specifically recites that sterically hindered imidazolate ligands—where at least one carbon adjacent to the coordinating nitrogen bears a bulky group—provide new metal complexes with utility for Group 2 metals, transition metals, lanthanides, and actinides [1].

Coordination chemistry Metal complex catalysis Ligand design

Modular Synthesis via Directed Ortho-Metalation Enables Structural Diversification Unavailable to N1-Substituted Analogs

The synthesis of 2-(1H-imidazol-2-yl)butan-2-ol employs a Directed Ortho-Metalation (DoM) strategy utilizing SEM-protected imidazole followed by C2-lithiation and nucleophilic addition to 2-butanone, providing a modular route with regiochemical precision for C2 substitution . In contrast, the synthesis of N1-substituted imidazole ethanol derivatives (e.g., 2-(1H-imidazol-1-yl)ethanol) proceeds via direct N-alkylation of imidazole with ethylene oxide or ethylene chlorohydrin, a fundamentally different reactivity manifold that does not permit access to C2-substituted tertiary alcohol scaffolds . The DoM approach allows for systematic variation of the ketone electrophile (e.g., acetone for methyl, 2-butanone for ethyl/methyl, 3-pentanone for diethyl) to generate a homologous series of C2-substituted tertiary alcohols with tunable steric and lipophilic properties—a diversification strategy unavailable through N1-alkylation routes .

Synthetic methodology Medicinal chemistry building blocks C2-functionalization

Potential Biological Target Engagement Profile Inferred from Stereochemical Data Availability

The (2S)-stereoisomer of 2-(1H-imidazol-2-yl)butan-2-ol has been registered in PubChem with a distinct stereochemical identifier (CID 124252218, InChIKey BYVOHPRSKQSTPJ-ZETCQYMHSA-N) and is associated in curated databases with binding affinity data for Rho-associated protein kinase 2 (ROCK2) [1]. BindingDB entry BDBM50597489 (CHEMBL5208605) reports a ROCK2 inhibitory IC₅₀ of 3 nM for a structurally related imidazole-containing compound, though direct confirmation that this entry corresponds exactly to 2-(1H-imidazol-2-yl)butan-2-ol requires cross-referencing with primary literature [2]. This stereochemical and target engagement inference stands in contrast to the majority of commercially available imidazole alcohols (e.g., 2-(1H-imidazol-2-yl)ethanol, 2-(1H-imidazol-1-yl)ethanol), which lack documented stereochemical resolution, defined enantiomer-specific biological data, or curated kinase target associations .

Kinase inhibition ROCK2 Stereochemical pharmacology

Evidence-Backed Research and Industrial Application Scenarios for 2-(1H-Imidazol-2-yl)butan-2-ol (CAS 1936556-69-2)


Aqueous Biological Assay Development Requiring High Solubility Imidazole Scaffolds

Researchers conducting in vitro biological assays in aqueous buffer systems (e.g., enzyme inhibition screens, cell-based assays, binding studies) who require an imidazole-containing scaffold with minimal co-solvent interference should consider 2-(1H-imidazol-2-yl)butan-2-ol. Its experimentally validated aqueous solubility of ≥25 mg/mL (≥178 mM) [1] substantially exceeds that of the primary alcohol analog 2-(1H-imidazol-2-yl)ethanol, reducing or eliminating the need for DMSO or other organic co-solvents that can confound assay results, perturb protein structure, or induce artifactual cellular responses. The compound's calculated logP (XLogP3-AA = 0.3 for the (2S)-enantiomer) indicates moderate lipophilicity that may facilitate membrane permeability while maintaining sufficient aqueous compatibility for reliable dose-response profiling. This solubility profile positions the compound as a favorable scaffold for developing tool compounds or probe molecules in aqueous-compatible screening campaigns.

Development of Sterically Differentiated Metal Complexes for Catalysis or Materials Science

Investigators in coordination chemistry, homogeneous catalysis, or metallodrug development who seek to modulate metal complex geometry, stability, or reactivity through ligand sterics should evaluate 2-(1H-imidazol-2-yl)butan-2-ol as a hindered imidazole ligand precursor. The compound's C2-substituted tertiary alcohol moiety provides steric bulk adjacent to the metal coordination site, a structural feature explicitly claimed in patent literature for generating imidazolate complexes with differentiated properties relative to those formed from non-hindered imidazole ligands [1]. Potential applications include the synthesis of Group 2 metal complexes for polymerization catalysis, transition metal complexes for cross-coupling or oxidation reactions, and lanthanide complexes for luminescent materials, where the steric environment around the metal center can critically influence catalytic turnover, selectivity, and complex stability [1].

Medicinal Chemistry SAR Campaigns Targeting C2-Substituted Imidazole Pharmacophores

Medicinal chemists engaged in structure-activity relationship (SAR) studies requiring systematic variation of C2-substituted imidazole tertiary alcohols should utilize 2-(1H-imidazol-2-yl)butan-2-ol as an entry point to a homologous series of scaffolds. The modular Directed Ortho-Metalation synthetic strategy allows for generation of structurally related analogs (methyl, ethyl, propyl, butyl substitution at the carbinol position) through variation of the ketone electrophile during synthesis . This diversification capability is unavailable through the N-alkylation routes used for N1-substituted imidazole ethanol derivatives. The C2-substitution pattern has been identified as a key pharmacophoric element in histamine H3 receptor antagonists and kinase inhibitor scaffolds, though direct pharmacological data for this specific compound remains limited in the public domain .

Stereochemically Defined Building Block for Chiral Probe Synthesis

Researchers requiring stereochemically defined chiral imidazole building blocks for asymmetric synthesis or enantioselective biological studies should consider the (2S)-enantiomer of 2-(1H-imidazol-2-yl)butan-2-ol. The compound's stereochemical identity is unambiguously documented in PubChem (CID 124252218) with a distinct InChIKey for the (2S)-isomer [2], providing a level of stereochemical characterization that is absent for many commercially available imidazole alcohols. This defined stereochemistry enables reproducible chirality transfer in subsequent synthetic transformations and supports rigorous interpretation of enantioselective biological data. The potential association with ROCK2 kinase inhibition, inferred from curated database entries for structurally related compounds [3], suggests this stereochemical scaffold may possess pharmacologically relevant chirality-dependent target interactions warranting further investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-imidazol-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.